2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Overview
Description
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is an organic compound with the molecular formula C8H17NO5S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is widely used in scientific research due to its role as a protecting group for amines. It is utilized in the synthesis of peptides and other complex organic molecules. In biology and medicine, it is used to modify biomolecules and study their functions. In the pharmaceutical industry, it is employed in the synthesis of drug candidates and intermediates .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions .
Mode of Action
As an amino acid derivative, it may interact with its targets by participating in biochemical reactions, potentially influencing protein structure and function .
Biochemical Pathways
Given its structural similarity to amino acids, it may be involved in protein synthesis and other amino acid-related pathways .
Result of Action
As an amino acid derivative, it may influence protein structure and function, potentially leading to various cellular effects .
Action Environment
Like other biochemical compounds, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with 2-aminoethanol to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate primarily undergoes substitution reactions. The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. Typical reaction conditions involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a Boc-protected amine derivative, while reaction with a thiol would produce a Boc-protected thioether.
Comparison with Similar Compounds
Similar Compounds:
- 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
- 2-((tert-butoxycarbonyl)amino)ethyl trifluoromethanesulfonate
Uniqueness: Compared to similar compounds, 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate offers a balance of stability and reactivity. The methanesulfonate group is a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions. Additionally, the Boc group provides robust protection for amines, which can be easily removed under mild acidic conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCXQURAAVVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626838 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96628-67-0 | |
Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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